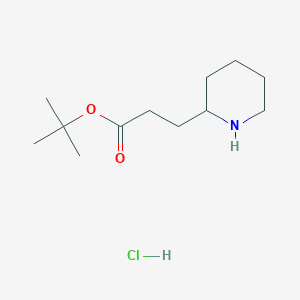
Tert-butyl3-(piperidin-2-yl)propanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C12H23NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride typically involves the esterification of 3-(piperidin-2-yl)propanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting ester is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and receptor binding studies.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(piperidin-3-yl)propanoate: Similar structure but with the piperidine ring attached at a different position.
Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride: Contains an acetate group instead of a propanoate group.
Uniqueness
Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is unique due to the specific positioning of the piperidine ring and the tert-butyl ester group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is a chemical compound notable for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is C₁₂H₂₃NO₂·HCl. Its structure includes a piperidine ring, which is known for its ability to interact with various biological targets due to its nitrogen atom, allowing it to mimic natural substrates. The tert-butyl ester group enhances its lipophilicity, facilitating cellular penetration and interaction with target proteins.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : Compounds containing piperidine moieties have been shown to inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative disorders like Alzheimer's disease .
- Receptor Modulation : The piperidine structure allows the compound to bind effectively to various receptors, potentially modulating signaling pathways involved in cancer proliferation and metastasis .
Anticancer Activity
Recent studies highlight the potential anticancer properties of piperidine derivatives, including tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells, surpassing the efficacy of established drugs like bleomycin .
Table 1: Comparative Anticancer Activity of Piperidine Derivatives
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Research indicates that piperidine derivatives can enhance cognitive function by inhibiting cholinesterases, thus increasing acetylcholine levels in the brain. This mechanism is essential for treating Alzheimer's disease and other cognitive impairments .
Properties
Molecular Formula |
C12H24ClNO2 |
|---|---|
Molecular Weight |
249.78 g/mol |
IUPAC Name |
tert-butyl 3-piperidin-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10;/h10,13H,4-9H2,1-3H3;1H |
InChI Key |
RTKOMPJAPJXMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CCCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















